1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Overview
Description
Molecular Structure Analysis
This involves determining the compound’s molecular structure, which can be done using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
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Antimicrobial Activity
- Field: Medicinal Chemistry
- Application: 1,3,5-triazine derivatives have been investigated for their antimicrobial activity .
- Method: These compounds are synthesized by replacing chloride ions in cyanuric chloride .
- Results: Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
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Electroluminescent Devices
- Field: Material Science
- Application: Triazine derivatives are used in the synthesis of electroluminescent devices, phosphorescent emitters, and hole transport materials for perovskite solar cells .
- Method: The design of functionalized triazines is based on modern trends .
- Results: The development of these materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials .
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Anticancer Activity
- Field: Medicinal Chemistry
- Application: Biguanide-derived 1,3,5-triazines are a promising class of anticancer agents .
- Method: These compounds are synthesized and evaluated for their anticancer activity against colorectal cancer cell lines .
- Results: Some derivatives exhibited high activity with certain IC50 values .
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Chiral Stationary Phases
- Field: Analytical Chemistry
- Application: 1,3,5-triazine derivatives are used as chiral stationary phases .
- Method: These compounds are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
- Results: The use of these compounds has improved the accuracy and efficiency of chiral separations .
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Luminescent Materials
- Field: Material Science
- Application: 1,3,5-triazine derivatives are used for the preparation of luminescent materials .
- Method: These compounds are used in the synthesis of optical switches and tri-radical cation species .
- Results: The development of these materials has led to advancements in optoelectronic devices .
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Metal Complexes
- Field: Inorganic Chemistry
- Application: 1,3,5-triazine derivatives are used in the formation of metal complexes .
- Method: These compounds are used in the synthesis of liquid crystals, calixarenes, dendrimers, polymers, and optical brighteners for household washing powders .
- Results: The use of these compounds has expanded the range of materials available for various applications .
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Complexation Agents
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Photocatalysis
- Field: Material Science
- Application: 1,3,5-triazine derivatives are used in photocatalysis .
- Method: These compounds are used in the synthesis of various heterocyclic compounds .
- Results: They have led to great practical applications such as heterogeneous catalysis, separation and storage, and energy-related functions .
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Energy Storage
- Field: Material Science
- Application: 1,3,5-triazine derivatives are used for energy storage .
- Method: These compounds are used in the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials .
- Results: They have led to advancements in energy storage technologies .
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-JXCLBMSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol | |
CAS RN |
53866-33-4 | |
Record name | 2,4-Dideuterioestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053866334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17β-Estradiol-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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